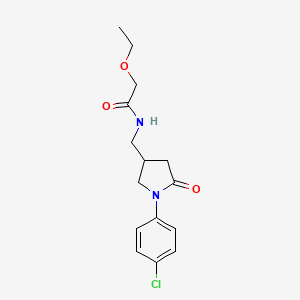

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-2-21-10-14(19)17-8-11-7-15(20)18(9-11)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDPFOHAAYUZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a 4-chlorobenzyl halide and the pyrrolidinone intermediate.

Attachment of the Ethoxyacetamide Moiety: The final step involves the reaction of the intermediate with ethoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone-Based Analogs

N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (C₂₂H₂₉ClN₂O₂)

- Structural Differences: This analog replaces the methyl group on the pyrrolidinone ring with a cyclohexyl group and introduces a methylene substituent at position 3. The N-propylacetamide side chain differs from the ethoxyacetamide in the target compound.

- Synthesis : Synthesized via a multicomponent reaction using sodium hydride, propargyl bromide, and TBAF, achieving a 78% yield .

- Implications : The cyclohexyl group may enhance lipophilicity, while the methylene substituent could alter ring conformation and binding interactions.

2-Chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide

- Structural Differences : Features a 2,5-dioxopyrrolidin core with a chloro-substituted benzamide and methoxyphenyl group.

Triazole-Containing Analogs

N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structural Differences: Replaces the pyrrolidinone ring with a triazole core and incorporates a sulfanylacetamide side chain.

- Implications : The triazole ring enhances metabolic stability, while the sulfanyl group may facilitate hydrogen bonding or metal coordination .

N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structural Differences : Includes halogenated aryl (Cl, F) and pyridinyl substituents.

Indole and Heterocyclic Derivatives

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

Discussion and Implications

- Structural Diversity: The target compound’s pyrrolidinone core offers conformational rigidity, while triazole-based analogs prioritize metabolic stability.

- Synthetic Efficiency : Higher yields (e.g., 78% for the cyclohexyl analog ) highlight the impact of substituent choice on reaction optimization.

- Physical Properties : Bulky groups (e.g., cyclohexyl) increase melting points, suggesting improved crystallinity for purification.

- Biological Potential: Halogenation and heterocyclic cores (e.g., triazole, indole) in analogs imply diverse target affinities, though specific activity data are needed.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H18ClN2O2

- Molecular Weight : 302.78 g/mol

- CAS Number : 954675-40-2

The structure features a pyrrolidine ring, a chlorophenyl group, and an ethoxyacetamide moiety, which contribute to its biological activity.

This compound is believed to exert its effects through interactions with specific enzymes and receptors. The binding affinity to these molecular targets modulates various physiological pathways, which can lead to therapeutic effects in conditions such as inflammation and neurological disorders.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In studies, derivatives have shown:

- Moderate to strong activity against :

- Salmonella typhi

- Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes, particularly:

- Acetylcholinesterase (AChE) : Compounds in this class have demonstrated strong inhibitory effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

| Compound | IC50 Value (µM) |

|---|---|

| Compound A | 2.14 ± 0.003 |

| Compound B | 0.63 ± 0.001 |

| Compound C | 1.05 ± 0.002 |

This table illustrates the potency of various derivatives as AChE inhibitors, highlighting the potential of this compound in neurological therapies .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for pain management therapies. The mechanisms involve the modulation of inflammatory cytokines and pathways associated with pain perception.

Case Studies and Research Findings

A series of studies have explored the biological activities of related compounds:

- Study on Antimicrobial Activity :

- Enzyme Inhibition Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.